![molecular formula C28H38O6 B14242292 1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene) CAS No. 213777-82-3](/img/structure/B14242292.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is an organic compound characterized by its unique structure, which includes two 2,6-dimethoxy-4-vinylphenoxy groups attached to an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane typically involves the reaction of 2,6-dimethoxy-4-vinylphenol with 1,8-dibromooctane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties of polymers. Additionally, the phenoxy groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
1,8-Bis(2,6-dimethoxyphenoxy)octane: Lacks the vinyl groups, resulting in different reactivity and applications.
1,8-Bis(4-vinylphenoxy)octane: Lacks the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. The methoxy groups enhance solubility and stability, while the vinyl groups provide sites for further chemical modification and polymerization.
Propriétés
Numéro CAS |
213777-82-3 |
|---|---|
Formule moléculaire |
C28H38O6 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
5-ethenyl-2-[8-(4-ethenyl-2,6-dimethoxyphenoxy)octoxy]-1,3-dimethoxybenzene |
InChI |
InChI=1S/C28H38O6/c1-7-21-17-23(29-3)27(24(18-21)30-4)33-15-13-11-9-10-12-14-16-34-28-25(31-5)19-22(8-2)20-26(28)32-6/h7-8,17-20H,1-2,9-16H2,3-6H3 |
Clé InChI |
BTSPUQYRQURXCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCCCCCCCCOC2=C(C=C(C=C2OC)C=C)OC)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


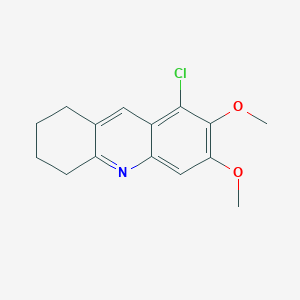
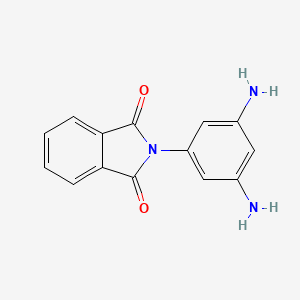
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
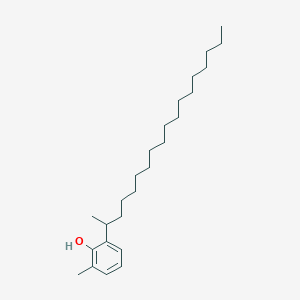
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

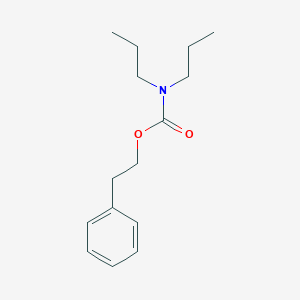
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
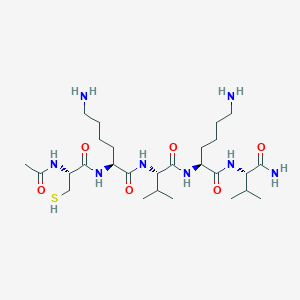
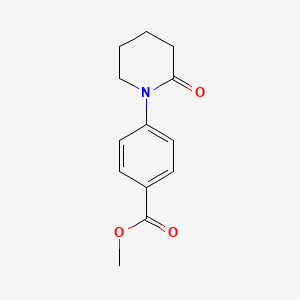
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
